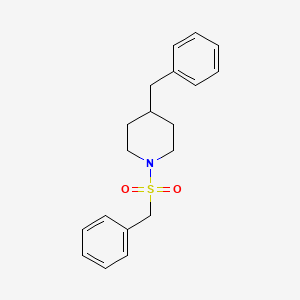

4-benzyl-1-(benzylsulfonyl)piperidine

Description

Contextualization within Piperidine-Based Chemical Entities in Medicinal Chemistry

The piperidine (B6355638) ring is a ubiquitous and highly valued scaffold in the realm of medicinal chemistry. nih.govresearchgate.net This six-membered nitrogen-containing heterocycle is a core structural component in a vast number of pharmaceuticals and biologically active compounds. nih.gov The prevalence of the piperidine motif can be attributed to its ability to confer favorable physicochemical properties to molecules, such as modulating lipophilicity and aqueous solubility, which are critical for drug-like characteristics. researchgate.net

The N-benzyl piperidine structural motif, in particular, is frequently utilized in drug discovery. nih.gov The benzyl (B1604629) group can engage in crucial cation-π interactions with biological targets and provides a platform for fine-tuning both the efficacy and the physicochemical properties of a compound. nih.gov Furthermore, the 4-benzylpiperidine (B145979) substructure is a recognized pharmacophore that has been investigated for its potential in treating a range of conditions. wikipedia.org For instance, derivatives of 4-benzylpiperidine have been explored for their activity as monoamine releasing agents and as potential treatments for psychosis. wikipedia.org

Significance as a Foundational Chemical Scaffold for Targeted Investigations

The structure of 4-benzyl-1-(benzylsulfonyl)piperidine makes it a valuable foundational scaffold for the synthesis of more complex molecules in targeted research. The synthesis of such N-sulfonylated piperidines is a key area of interest in organic chemistry. General methods for constructing 4-benzyl piperidines and their derivatives, including sulfonamides, have been developed, highlighting the accessibility of this class of compounds for further chemical exploration. organic-chemistry.org

The presence of both the benzyl group at the 4-position and the benzylsulfonyl group at the nitrogen atom provides distinct points for chemical modification. This allows for the systematic alteration of the molecule's properties to investigate structure-activity relationships (SAR) in various biological contexts. The sulfonamide linkage, for instance, is a common feature in many biologically active compounds and can influence properties such as binding affinity and metabolic stability.

While direct research on this compound is not extensively documented in publicly available literature, its constituent parts and closely related analogs have been the subject of significant investigation. This positions the compound as a key intermediate or building block for the development of novel chemical entities with potential therapeutic applications.

Overview of Multidisciplinary Research Trajectories Involving this compound

The research trajectories involving the this compound scaffold, while often focused on more complex derivatives, span several multidisciplinary fields. These investigations leverage the core structure to explore potential treatments for a variety of diseases.

One significant area of research is in the development of anti-inflammatory agents. For example, a series of novel 4-benzyl-1,3-thiazole derivatives were synthesized using an analogue-based drug design approach, with a focus on creating dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. nih.gov This research highlights how the 4-benzyl moiety can be incorporated into larger scaffolds to target key enzymes in the inflammatory cascade. nih.gov

Another important trajectory is in the field of neurodegenerative diseases. N-Benzyl piperidine derivatives have been designed and synthesized as potential dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are key targets in the development of treatments for Alzheimer's disease. wikipedia.org While not the exact compound , this research underscores the utility of the N-benzylpiperidine framework in designing multi-target-directed ligands for complex diseases.

Furthermore, the core 4-benzylpiperidine structure has been identified in compounds acting as potent and selective dopamine (B1211576) reuptake inhibitors, suggesting its potential application in the development of treatments for conditions such as stimulant addiction. chembk.com The structural features of this compound make it a relevant scaffold for the design of molecules targeting the central nervous system.

Interactive Data Tables

Below are interactive tables summarizing key information for related chemical compounds, providing context for the properties and significance of this compound.

Table 1: Physicochemical Properties of Related Piperidine Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical Form | Reference |

| 4-Benzylpiperidine | C12H17N | 175.27 | Viscous Liquid | sigmaaldrich.com |

| 4-(Benzylsulfonyl)piperidine hydrochloride | C12H18ClNO2S | 275.79 | Solid |

Table 2: Research Applications of Related Piperidine Scaffolds

| Scaffold/Derivative | Research Area | Key Findings | Reference |

| 4-Benzylpiperidine Derivatives | Neuropharmacology | Act as monoamine releasing agents; potential for psychosis treatment. | wikipedia.org |

| 4-Benzyl-1,3-thiazole Derivatives | Anti-inflammatory | Designed as dual COX/LOX inhibitors. | nih.gov |

| N-Benzyl Piperidine Derivatives | Alzheimer's Disease | Developed as dual HDAC/AChE inhibitors. | wikipedia.org |

| 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine | Dopamine Reuptake Inhibition | Acts as a potent and selective dopamine reuptake inhibitor. | chembk.com |

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1-benzylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c21-23(22,16-19-9-5-2-6-10-19)20-13-11-18(12-14-20)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMZUNUOSXPLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Benzyl 1 Benzylsulfonyl Piperidine and Its Analogs

Strategic Retrosynthetic Analysis of the 4-Benzyl-1-(benzylsulfonyl)piperidine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, two primary disconnections guide the synthetic strategy.

The most logical initial disconnection is at the nitrogen-sulfur bond of the sulfonamide (Disconnection 1). This is a standard functional group disconnection corresponding to a sulfonylation reaction in the forward sense. This step simplifies the target molecule to two key fragments: 4-benzylpiperidine (B145979) and benzylsulfonyl chloride.

A second key disconnection targets the carbon-carbon bond between the piperidine (B6355638) ring and the benzyl (B1604629) group at the C4 position (Disconnection 2). This bond can be formed through various C-C coupling reactions or by nucleophilic attack. This leads back to a 4-substituted piperidine synthon (such as an organometallic species or an enolate equivalent) and a benzyl halide, or alternatively, to a piperidone precursor and a benzyl organometallic reagent.

Following these disconnections, a potential retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnection 1 (N-S bond): Leads to 4-benzylpiperidine and benzylsulfonyl chloride. This suggests a direct sulfonylation as the final step.

Disconnection 2 (C4-Benzyl bond): Deconstruction of 4-benzylpiperidine leads to precursors like 4-benzylpyridine (B57826), which can be hydrogenated. wikipedia.org Alternatively, it can lead to 1-benzyl-4-piperidone, which can be further manipulated. researchgate.net The synthesis of 4-benzylpyridine itself can be traced back to the reaction of 4-cyanopyridine (B195900) with toluene. wikipedia.org

This analysis reveals a convergent synthetic plan: one branch focuses on preparing the 4-benzylpiperidine core, while the other prepares the benzylsulfonyl chloride, with the final step being their condensation.

Multi-Step Synthesis Protocols

The forward synthesis of this compound and its derivatives relies on a sequence of well-established chemical transformations.

Formation and Functionalization of the Piperidine Ring System

The central 4-benzylpiperidine scaffold can be constructed through several reliable methods. One of the most common industrial routes involves the modification of a pre-existing pyridine (B92270) ring.

Pyridine Hydrogenation: A widely used method begins with 4-benzylpyridine. This intermediate is subjected to catalytic hydrogenation to reduce the aromatic pyridine ring to a saturated piperidine ring. wikipedia.org This reaction is typically carried out under hydrogen pressure using a transition metal catalyst such as palladium on carbon (Pd/C). nih.gov

Another powerful strategy involves building the substitution pattern onto a pre-formed piperidine ring.

From 4-Piperidone (B1582916): Synthesis can commence from N-protected 4-piperidone derivatives, such as 1-benzyl-4-piperidone. researchgate.net The benzyl group at the C4 position can be introduced via reactions like the Shapiro reaction followed by cross-coupling, or through Wittig-type olefination and subsequent reduction. researchgate.net

Suzuki Coupling Approach: An efficient protocol for creating 4-benzyl piperidines involves a Suzuki coupling reaction. This method starts with a derivative like N-Boc-4-methylenepiperidine, which undergoes hydroboration to form a piperidine-borane intermediate. This intermediate is then coupled with various aryl bromides, iodides, or triflates in the presence of a palladium catalyst, such as PdCl₂(dppf), to yield the desired 4-arylmethyl-piperidine structure. organic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups on the aromatic partner. organic-chemistry.org

Introduction of the Benzylsulfonyl Moiety via Sulfonylation Procedures

The final step in the synthesis of the target molecule is the formation of the sulfonamide linkage. This is typically achieved through a nucleophilic substitution reaction between the secondary amine of the 4-benzylpiperidine core and a sulfonyl chloride.

The reaction involves treating 4-benzylpiperidine with benzylsulfonyl chloride in the presence of a suitable base. The base, often a tertiary amine like triethylamine (B128534) (Et₃N) or an inorganic base such as sodium carbonate, serves to neutralize the hydrochloric acid generated during the reaction, driving it to completion. chemicalbook.com The reaction is generally performed in an aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724) at room temperature.

Coupling Reactions for Diverse Peripheral Moiety Introduction

To generate a library of analogs based on the this compound scaffold, modern cross-coupling reactions are indispensable. These reactions allow for the introduction of a wide variety of substituents on both the benzyl group and the piperidine ring.

Suzuki-Miyaura Coupling: As mentioned for the core synthesis, the Suzuki reaction is highly effective for creating diversity. organic-chemistry.org By using different substituted arylboronic acids or esters with a halo-functionalized piperidine precursor (or vice-versa), a vast array of analogs can be synthesized. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: While the target molecule features an N-benzylsulfonyl group, analogs with N-aryl substituents can be prepared using Buchwald-Hartwig C-N cross-coupling. acs.orgresearchgate.net This palladium-catalyzed reaction couples an amine (like 4-benzylpiperidine) with an aryl halide or triflate, providing access to a different class of derivatives. researchgate.net

The table below summarizes the versatility of the Suzuki protocol in forming 4-benzylpiperidine derivatives.

| Aryl Halide/Triflate Partner | Piperidine Precursor | Catalyst System | Resulting Moiety | Reference |

|---|---|---|---|---|

| 2,5-Dibromopyridine | N-Boc-4-(borylmethyl)piperidine | PdCl₂(dppf) / K₂CO₃ | 4-((5-Bromopyridin-2-yl)methyl)piperidine | organic-chemistry.org |

| 1-Bromo-4-nitrobenzene | N-Boc-4-(borylmethyl)piperidine | PdCl₂(dppf) / K₂CO₃ | 4-(4-Nitrobenzyl)piperidine | organic-chemistry.org |

| Methyl 4-bromobenzoate | N-Boc-4-(borylmethyl)piperidine | PdCl₂(dppf) / K₂CO₃ | 4-((4-(Methoxycarbonyl)phenyl)methyl)piperidine | organic-chemistry.org |

Catalytic Approaches and Reaction Optimization

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The functionalization of piperidine rings is an area where such advancements have had a significant impact. researchgate.net

Transition Metal-Catalyzed Transformations for Piperidine Functionalization

Direct C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. nih.gov Several transition-metal-catalyzed systems have been developed for the selective functionalization of the piperidine ring.

Palladium Catalysis: Palladium catalysts are workhorses in cross-coupling reactions. Beyond the Suzuki and Buchwald-Hartwig reactions, they have been used for direct C-H functionalization, although this often requires a directing group on the piperidine nitrogen to achieve site selectivity. acs.orgresearchgate.net

Rhodium Catalysis: Dirhodium tetracarboxylate catalysts have been successfully employed for the C-H functionalization of N-protected piperidines. nih.gov For instance, the reaction of N-Bs-piperidine (N-benzenesulfonylpiperidine) with aryldiazoacetates in the presence of a chiral dirhodium catalyst can introduce an arylacetate group at the C2 position with high diastereoselectivity. nih.gov

Iridium-Based Photoredox Catalysis: Photoredox catalysis offers a mild approach to generate reactive radical intermediates. An iridium-based photoredox catalyst can facilitate the α-amino C–H arylation of highly substituted piperidines with electron-deficient cyanoarenes, providing access to α-arylated products with high diastereoselectivity. nih.gov This method proceeds via the formation of an α-amino radical, which couples with the aromatic partner. nih.gov

The following table presents examples of catalytic functionalization of piperidine derivatives, showcasing different metals and reaction types.

| Catalyst System | Piperidine Substrate | Coupling Partner | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| Ir(ppy)₃ / Light | N-Aryl piperidine derivatives | 1,4-Dicyanobenzene | Photoredox α-C–H Arylation | α-Arylated piperidine | nih.gov |

| Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | Methyl phenyldiazoacetate | C–H Insertion | C2-functionalized piperidine | nih.gov |

| Pd₂(dba)₃ / BINAP | Piperidine | 2-Bromopyridine | Buchwald-Hartwig Amination | N-(2-pyridyl)piperidine | researchgate.net |

These catalytic methods provide powerful avenues for creating structural diversity, enabling the synthesis of complex analogs of this compound for further investigation.

Stereoselective Synthesis Considerations for Chiral Analogs

The synthesis of chiral analogs of this compound, where stereocenters may be introduced at the C4 position of the piperidine ring or on the benzyl substituent, requires precise control of stereochemistry. The biological activity of piperidine derivatives is often highly dependent on their stereoisomeric form. Consequently, various asymmetric synthetic strategies are employed to obtain enantiomerically pure or enriched chiral piperidines. rsc.orgnih.gov

Common approaches to stereoselective synthesis revolve around several key strategies:

Use of Chiral Auxiliaries: A prevalent method involves the temporary incorporation of a chiral auxiliary, often derived from readily available natural products like amino acids (e.g., L-phenylalanine). scielo.org.mx For instance, chiral bicyclic lactams prepared by condensing an optically pure amino alcohol with a dicarbonyl compound can serve as scaffolds for the stereocontrolled synthesis of substituted piperidines. acs.org The auxiliary guides the stereochemical outcome of subsequent reactions and is cleaved in a later step to yield the chiral product.

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to induce enantioselectivity.

Organocatalysis: Chiral amines, such as those derived from cinchona alkaloids, can catalyze intramolecular aza-Michael reactions in a desymmetrization process to produce enantiomerically enriched piperidines. rsc.org By adjusting catalyst and co-catalyst ratios, it is possible to selectively obtain either the major or minor diastereoisomer with high enantioselectivity. rsc.org

Transition-Metal Catalysis: Chiral copper catalysts have been developed for enantioselective C-H functionalization of acyclic amines, enabling a radical relay mechanism to form chiral piperidines. nih.gov This method allows for the creation of a stereocenter at a distal position, which can then be used to construct the piperidine ring. nih.gov

Substrate-Controlled Synthesis: In this strategy, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For example, highly stereoselective syntheses of cis-2,6-disubstituted piperidines have been achieved starting from a chiral aziridine (B145994). rsc.org The inherent chirality of the aziridine guides the formation of the new stereocenters during ring formation.

Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis offers a powerful and sustainable route to chiral piperidines. nih.gov A key step can involve a stereoselective one-pot cascade using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines. nih.gov

The selection of a specific synthetic route depends on the desired stereoisomer, the position of the chiral center(s), and the availability of starting materials. For analogs of this compound, creating a chiral center at the C4 position would likely involve an asymmetric conjugate addition or a desymmetrization approach.

Table 1: Overview of Stereoselective Synthesis Methods for Piperidine Analogs

| Method | Key Reagent/Catalyst | Description | Typical Outcome | Reference |

|---|---|---|---|---|

| Organocatalytic Desymmetrization | 9-Amino-9-deoxy-epi-hydroquinine | Intramolecular aza-Michael reaction of prochiral substrates containing a nucleophilic nitrogen and two Michael acceptors. | Good yields, moderate to high enantioselectivity. | rsc.org |

| Exocyclic Chirality Induction | Chiral amines (e.g., arylethanamines) | A one-pot condensation of a nitroalkene, amine, and enone where the chirality of the amine directs the stereochemical outcome. | Excellent yields and diastereoselectivity (>10:1 dr). | acs.org |

| Radical-Mediated C-H Cyanation | Chiral Copper Catalyst | Asymmetric δ C-H cyanation of acyclic amines via a radical relay mechanism, followed by cyclization to form the piperidine ring. | High enantioselectivity for δ C-C bond formation. | nih.gov |

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase | A one-pot biocatalytic cascade that converts N-substituted tetrahydropyridines into chiral piperidines. | Precise stereochemical control for 3- and 3,4-substituted piperidines. | nih.gov |

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound and its intermediates relies on effective isolation and purification techniques to remove unreacted starting materials, reagents, and byproducts. The choice of method is dictated by the physical state (solid or liquid), polarity, and stability of the target compound.

Liquid-Liquid Extraction: This is a fundamental workup procedure used to separate the product from the reaction mixture. For piperidine derivatives, which are basic, the pH of the aqueous layer is often adjusted to control the partitioning of the compound between aqueous and organic phases. ycdehongchem.comoup.com For example, after a reaction, the mixture can be diluted with an organic solvent like ethyl acetate (B1210297) or dichloromethane and washed with an acidic solution to remove basic impurities, a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, and brine to remove residual water. google.com

Column Chromatography: This is the most common technique for purifying both intermediates and the final sulfonylpiperidine product on a laboratory scale. ycdehongchem.com

Stationary Phase: Silica gel is the most frequently used stationary phase due to its versatility and cost-effectiveness. Alumina can also be used, particularly for basic compounds. ycdehongchem.com

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of non-polar and polar solvents is typically used, with the ratio adjusted to control the retention of the compounds on the column. For N-benzyl piperidine derivatives, common eluent systems include mixtures of hexanes and ethyl acetate. rsc.org The polarity is gradually increased during the separation process (gradient elution) to elute compounds of increasing polarity.

Recrystallization: For final products and intermediates that are crystalline solids at room temperature, recrystallization is an effective method for achieving high purity. ycdehongchem.com The technique involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent. The selection of an appropriate solvent or solvent system is crucial for the success of this method. ycdehongchem.com

High-Performance Liquid Chromatography (HPLC): For applications requiring very high purity or for analytical purposes, HPLC is the method of choice. ycdehongchem.com

Reversed-Phase HPLC (RP-HPLC): This is a widely used configuration where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with an additive like phosphoric acid or trifluoroacetic acid. nih.gov A study on the analysis of piperidine used pre-column derivatization with 4-toluenesulfonyl chloride to enhance detection. nih.gov

Preparative HPLC: This technique is used to purify larger quantities of a compound and operates on the same principles as analytical HPLC but with larger columns and higher flow rates.

Distillation: For liquid intermediates or products that are thermally stable, distillation under reduced pressure (vacuum distillation) can be used for purification, separating compounds based on differences in their boiling points. orgsyn.org

Table 2: Common Purification Techniques for Piperidine Derivatives

| Technique | Typical Conditions/Reagents | Application | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction | Organic solvents (DCM, EtOAc), aqueous acid/base solutions. | Initial workup to remove bulk impurities and separate product from the reaction mixture. | ycdehongchem.comoup.com |

| Flash Column Chromatography | Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate mixtures. | Primary purification method for intermediates and final products on a lab scale. | rsc.org |

| Recrystallization | Appropriate solvent selection (e.g., ethanol, isopropanol). | Purification of crystalline solid products to achieve high purity. | ycdehongchem.com |

| High-Performance Liquid Chromatography (HPLC) | Stationary Phase: C18 column. Mobile Phase: Acetonitrile/Water with additives (e.g., H₃PO₄). | High-purity isolation (preparative) and purity analysis (analytical). | nih.govresearchgate.net |

Compound Index

Advanced Structural Characterization and Conformational Analysis of 4 Benzyl 1 Benzylsulfonyl Piperidine

Spectroscopic Confirmation of Molecular Architecture

The molecular structure of 4-benzyl-1-(benzylsulfonyl)piperidine is unequivocally established through a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide a detailed map of the atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the three main structural components: the 4-benzyl group, the piperidine (B6355638) ring, and the N-benzylsulfonyl group.

¹H NMR Spectroscopy: The aromatic protons of the two non-equivalent phenyl rings are expected to appear in the range of δ 7.20-7.80 ppm. The benzylic protons of the sulfonyl group (SO₂CH₂) would likely resonate as a singlet around δ 4.20-4.40 ppm, while the benzylic protons of the C4-substituent (CH₂Ph) would appear as a doublet around δ 2.60 ppm. The protons on the piperidine ring will show complex splitting patterns. The axial and equatorial protons at the C2 and C6 positions, adjacent to the nitrogen, are deshielded by the sulfonyl group and are expected around δ 3.70 (equatorial) and δ 2.50 (axial) ppm. Protons at C3 and C5 would appear at approximately δ 1.80 (equatorial) and δ 1.40 (axial) ppm, with the C4 proton resonating around δ 1.60-1.70 ppm.

¹³C NMR Spectroscopy: The carbon signals for the aromatic rings are anticipated in the δ 127.0-140.0 ppm region. The benzylic carbon of the benzylsulfonyl group is expected around δ 58.0-60.0 ppm. For the piperidine ring, the C2 and C6 carbons are predicted to be near δ 47.0 ppm, while the C3 and C5 carbons would appear further upfield around δ 30.0 ppm. The C4 carbon and its attached benzylic carbon are expected around δ 38.0 ppm and δ 43.0 ppm, respectively.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (SO₂-Ph-H ) | 7.50 - 7.80 | m |

| Aromatic (C-Ph-H ) | 7.20 - 7.40 | m |

| SO₂-CH ₂-Ph | 4.20 - 4.40 | s |

| Piperidine C2, C6 (H eq) | ~ 3.70 | m |

| C-CH ₂-Ph | ~ 2.60 | d |

| Piperidine C2, C6 (H ax) | ~ 2.50 | m |

| Piperidine C3, C5 (H eq) | ~ 1.80 | m |

| Piperidine C4-H | 1.60 - 1.70 | m |

| Piperidine C3, C5 (H ax) | ~ 1.40 | m |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C -ipso, C -H) | 127.0 - 140.0 |

| SO₂-C H₂-Ph | 58.0 - 60.0 |

| Piperidine C 2, C 6 | ~ 47.0 |

| C-C H₂-Ph | ~ 43.0 |

| Piperidine C 4 | ~ 38.0 |

| Piperidine C 3, C 5 | ~ 30.0 |

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula, C₁₉H₂₃NO₂S, which corresponds to a molecular weight of 329.1449 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 329. Key fragmentation pathways would likely include the loss of a benzyl (B1604629) radical ([M-91]⁺) from either benzylic position, cleavage of the sulfonyl-nitrogen bond to give fragments corresponding to the benzylsulfonyl cation (C₇H₇SO₂⁺, m/z = 155) and the 4-benzylpiperidine (B145979) cation (C₁₂H₁₆N⁺, m/z = 174), and the characteristic tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91.

X-ray Crystallographic Studies of the Piperidine Core and Substituents in this compound Analogs

While a specific crystal structure for this compound is not publicly available, analysis of closely related analogs provides significant insight into its solid-state architecture. Studies on N-arylsulfonylpiperidines and 4-substituted piperidines consistently reveal key structural features. nih.goviucr.org

The piperidine ring invariably adopts a stable chair conformation, which minimizes torsional and steric strain. In the case of this compound, the bulky 4-benzyl substituent is strongly favored to occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens at C2 and C6.

The geometry around the sulfonamide nitrogen atom is typically trigonal pyramidal. The N-benzylsulfonyl group introduces significant steric bulk. The bond lengths and angles around the sulfur atom are consistent with a tetrahedral geometry. For instance, in related N-arylsulfonylpiperidine structures, the S-N bond length is typically around 1.65 Å, and the O-S-O bond angle is approximately 120°. nih.gov The orientation of the benzylsulfonyl group relative to the piperidine ring is dictated by a balance of steric hindrance and electronic effects.

Conformational Landscape and Energetic Profiling of the Piperidine Ring System

The conformational dynamics of the piperidine ring in this compound are dominated by the preference for a chair conformation. The energy barrier for ring inversion (chair-twist boat-chair) in piperidine itself is approximately 10-11 kcal/mol. However, the presence of large substituents at both the N1 and C4 positions significantly alters this landscape.

The 4-benzyl group has a strong energetic preference for the equatorial position, similar to a phenyl group in cyclohexane. nih.gov This preference effectively "locks" the piperidine ring into a single predominant chair conformation where the benzyl group is equatorial. Any ring flip would place this large group in a highly unfavorable axial position, incurring severe steric penalties.

Furthermore, the N-benzylsulfonyl group also influences the ring's conformation. While rotation around the S-N bond is possible, the steric bulk of this group can affect the puckering of the ring and the precise orientation of the adjacent C2 and C6 methylene (B1212753) groups. Computational studies on related N-substituted piperidines show that bulky N-substituents can slightly flatten the ring at the nitrogen atom and raise the barrier to ring inversion. researchgate.net The combination of the equatorial 4-benzyl group and the bulky N-benzylsulfonyl group ensures that the molecule exists almost exclusively in one low-energy chair conformation.

Analysis of Intra- and Intermolecular Interactions Governing Molecular Assembly

The solid-state packing and molecular assembly of this compound are governed by a network of weak non-covalent interactions. In the absence of strong hydrogen bond donors (like N-H), the molecular packing is primarily driven by weaker C-H···O interactions and π-π stacking. researchgate.netnih.gov

Intramolecular Interactions: Within a single molecule, weak C-H···π interactions may occur between the aliphatic protons of the piperidine ring and the electron-rich π-systems of the two benzyl rings. These interactions can influence the preferred rotational conformations (rotamers) of the benzyl and benzylsulfonyl substituents.

Intermolecular Interactions: The crystal packing is expected to be stabilized by a combination of the following interactions:

C-H···O Interactions: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. They can engage in multiple weak C-H···O hydrogen bonds with C-H donors from the piperidine rings and benzyl groups of neighboring molecules. These interactions, though individually weak, are numerous and collectively play a significant role in the crystal lattice formation. nih.govresearchgate.netacs.org

π-π Stacking: The presence of two phenyl rings facilitates intermolecular π-π stacking interactions. These can occur in either a parallel-displaced or T-shaped (edge-to-face) arrangement, contributing significantly to the cohesive energy of the crystal. researchgate.netnih.gov

These interactions guide the molecules to assemble into a well-ordered, three-dimensional crystalline lattice, where packing efficiency is maximized. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Insights into 4 Benzyl 1 Benzylsulfonyl Piperidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide valuable insights into a molecule's stability, reactivity, and various spectroscopic properties. For 4-benzyl-1-(benzylsulfonyl)piperidine, DFT calculations would typically be employed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing a foundational understanding of the molecule's shape. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding how the molecule might interact with biological macromolecules, such as proteins. For this compound, the oxygen atoms of the sulfonyl group are expected to be regions of high negative potential, making them likely sites for hydrogen bond acceptance.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational flexibility and dynamic behavior in a simulated biological environment, such as in a water solvent.

An MD simulation would typically involve placing the molecule in a box of solvent molecules and simulating its movements based on a chosen force field, such as AMBER or GROMOS. The simulation would be run for a specific duration, often in the nanosecond to microsecond range, to observe the molecule's conformational changes. Analysis of the simulation trajectory can reveal the most stable conformations, the flexibility of different parts of the molecule, and the interactions with the surrounding solvent.

Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's structure from a reference structure over time, and the Radius of Gyration (Rg), which indicates the compactness of the molecule. For this compound, the piperidine (B6355638) ring is likely to exist in a chair conformation, and the simulations would reveal the energetic barriers and transition states between different ring puckering conformations. The orientation of the benzyl (B1604629) and benzylsulfonyl groups relative to the piperidine ring would also be a key aspect to analyze, as this can significantly impact its interaction with biological targets.

| Parameter | Observation |

|---|---|

| Simulation Time | 100 ns |

| Solvent | TIP3P Water Model |

| Average RMSD | 1.5 Å |

| Average Radius of Gyration | 5.2 Å |

| Dominant Piperidine Conformation | Chair |

Ligand-Receptor Docking Studies with Identified Biological Targets

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a target protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity. While specific biological targets for this compound are not extensively documented, studies on structurally similar N-benzylpiperidine and sulfonylpiperidine derivatives suggest potential interactions with targets such as sigma receptors, acetylcholinesterase (AChE), and β-secretase-1 (BACE-1).

A docking study would involve preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and a scoring function is used to estimate the binding affinity and predict the most likely binding pose. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For instance, docking into the sigma-1 receptor, a target for many piperidine-containing compounds, might show the benzyl group of this compound occupying a hydrophobic pocket, while the sulfonyl group could form hydrogen bonds with polar residues in the binding site.

| Residue | Interaction Type | Ligand Moiety Involved |

|---|---|---|

| Tyr103 | Hydrophobic | Benzyl group |

| Glu172 | Hydrogen Bond | Sulfonyl oxygen |

| Phe107 | Pi-Pi Stacking | Phenyl ring of benzylsulfonyl |

| Trp89 | Hydrophobic | Piperidine ring |

Pharmacophore Modeling for Rational Ligand Design and Optimization

Pharmacophore modeling is a crucial step in rational drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model serves as a template for designing new molecules with improved activity and selectivity.

Based on the structure of this compound and the known pharmacophoric features of related compounds, a hypothetical pharmacophore model can be proposed. This model would likely include:

A hydrophobic/aromatic feature: Represented by the benzyl group.

A second hydrophobic/aromatic feature: Corresponding to the phenyl group of the benzylsulfonyl moiety.

Hydrogen bond acceptors: The two oxygen atoms of the sulfonamide group.

A positive ionizable feature: The nitrogen atom of the piperidine ring, which can be protonated at physiological pH.

This pharmacophore model can be used to virtually screen large compound libraries to identify other molecules that fit the model and are therefore likely to have similar biological activity. It also provides a framework for optimizing the structure of this compound by suggesting modifications that could enhance its interaction with a biological target.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods for predicting molecular interactions and binding affinities provide a quantitative measure of how strongly a ligand will bind to its target. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Linear Interaction Energy (LIE) are commonly used to calculate the binding free energy of a ligand-protein complex.

These methods typically start with the docked pose of the ligand in the protein's binding site, followed by molecular dynamics simulations of the complex to sample different conformations. The binding free energy is then calculated by summing up the various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies.

| Compound | Ki (nM) |

|---|---|

| 4-benzylpiperidine (B145979) | 150 |

| 1-benzyl-4-(3-fluorobenzyl)piperidine | 5.8 |

| 1-(4-methoxybenzyl)-4-benzylpiperidine | 25 |

Biological Evaluation and Pharmacological Target Profiling of 4 Benzyl 1 Benzylsulfonyl Piperidine and Derivatives Pre Clinical Research Focus

In Vitro Assays for Enzyme Inhibition Profiling

p38 MAP Kinase Inhibition Studies

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. rndsystems.com Consequently, they are considered important therapeutic targets for inflammatory diseases. rndsystems.com While various piperidine-containing compounds have been investigated as p38 MAP kinase inhibitors, specific data on the inhibitory activity of 4-benzyl-1-(benzylsulfonyl)piperidine against this enzyme system is not available in the reviewed scientific literature. Research in this area has focused on more complex chemical structures, such as piperidine-substituted quinolinones and naphthyridinones, which have demonstrated potent p38 MAP kinase inhibition. nih.gov For instance, certain quinolinone derivatives with N-t-butyl piperidine (B6355638) substituents have been shown to significantly suppress TNF-alpha release, a process mediated by p38 MAP kinase. nih.gov Another class of potent inhibitors includes piperidine-based heterocyclic oxalyl amides. nih.gov

Acetylcholinesterase (AChE) Inhibition Profiling

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govijpsi.org The piperidine scaffold is a common feature in many AChE inhibitors. ijpsi.orgnih.gov

While direct studies on the AChE inhibitory activity of this compound are not prominently featured in the literature, research on structurally related derivatives highlights the potential of this chemical class. A particularly potent inhibitor, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride , demonstrated an exceptionally low IC50 value of 0.56 nM. nih.gov This compound exhibited a remarkable 18,000-fold greater affinity for AChE compared to butyrylcholinesterase (BuChE). nih.gov

General studies on piperidine sulfonamides have also shown their potential as AChE inhibitors. nih.govsciforum.net For example, a series of cis-2,6-dimethyl piperidine sulfonamides were synthesized and evaluated for their AChE inhibitory activity. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition Data for a Derivative

| Compound Name | IC50 (nM) | Selectivity (AChE vs. BuChE) |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 | 18,000-fold |

Evaluation against Other Relevant Enzyme Systems

There is no available data in the reviewed scientific literature regarding the evaluation of this compound or its close derivatives against other relevant enzyme systems beyond those mentioned above.

Receptor Binding Assays and Ligand Affinity Determination

Sigma (σ1 and σ2) Receptor Ligand Binding Studies

Sigma receptors, particularly the σ1 subtype, are chaperone proteins in the endoplasmic reticulum that have been implicated in a variety of neurological conditions. nih.gov The piperidine moiety is a known scaffold for ligands targeting sigma receptors. nih.govuniba.it

Research into the sigma receptor binding affinity of this compound derivatives has yielded significant findings. Specifically, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine has been identified as a potent and selective σ1 receptor ligand. nih.gov This compound displayed a high affinity for the σ1 receptor with a Ki value of 0.96 ± 0.05 nM and a lower affinity for the σ2 receptor with a Ki of 91.8 ± 8.1 nM, resulting in a 96-fold selectivity for the σ1 subtype. nih.gov This suggests that the benzylsulfonylpiperidine scaffold is a promising framework for developing selective σ1 receptor ligands.

Table 2: Sigma Receptor (σ1 and σ2) Binding Affinities for a Derivative

| Compound Name | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 ± 0.05 | 91.8 ± 8.1 | 96 |

Serotonin (B10506) Receptor (e.g., 5-HT1A) Interaction Analysis

The serotonin receptor system, including the 5-HT1A subtype, is a critical target for therapeutic agents addressing mood disorders and cognitive function. While the broader class of 4-benzylpiperidine (B145979) derivatives has been explored for serotonin transporter (SERT) and receptor interactions, specific data for this compound is not available.

Studies have focused on 4-benzylpiperidine carboxamides, which differ from the sulfonyl-containing compound of interest. These carboxamide derivatives have been investigated as potential serotonin-norepinephrine-dopamine reuptake inhibitors.

Modulation of Other G Protein-Coupled Receptors (GPCRs)

While direct studies on the interaction of this compound with a wide array of G Protein-Coupled Receptors (GPCRs) are not extensively documented, research on related piperidine-containing molecules provides insights into the potential of this scaffold to modulate GPCR activity. GPCRs are a large family of transmembrane receptors responsible for transducing extracellular signals into intracellular responses and are significant targets for drug discovery. nih.gov

Derivatives of the core 4-benzylpiperidine structure have been investigated for their effects on various GPCRs. For instance, 4-benzylpiperidine itself acts as a monoamine releasing agent, showing a preference for norepinephrine (B1679862) over dopamine (B1211576) and serotonin. wikipedia.org Other piperidine derivatives have been identified as multi-target ligands for aminergic GPCRs, which are crucial in neurotransmission. nih.gov Specifically, certain N-substituted piperidine derivatives have been developed as antagonists for the dopamine D4 receptor, a member of the GPCR family. nih.gov Additionally, research into 1-piperidinepropionic acid has demonstrated its role as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2), another GPCR involved in inflammatory processes. nih.gov These findings suggest that the benzylpiperidine scaffold is a viable backbone for developing ligands that can modulate the activity of various GPCRs.

Cellular Activity and Mechanism of Action Elucidation

The cellular effects of this compound and its derivatives have been explored in the context of neurodegenerative diseases and cancer, revealing modulation of key cellular pathways.

Modulation of Cellular Pathways (e.g., Inhibition of β-Amyloid Aggregation)

The aggregation of β-amyloid (Aβ) peptides is a pathological hallmark of Alzheimer's disease. nih.gov While direct evidence for this compound is limited, related benzylpiperidine and benzamide (B126) derivatives have shown potential in inhibiting this process. For example, benzylpenicillin has been found to bind to Aβ, modulate its aggregation, and reduce its cytotoxic effects. nih.gov Similarly, a series of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives were synthesized and evaluated as inhibitors of Aβ42 aggregation. Several of these compounds demonstrated the ability to mitigate Aβ42-induced neurotoxicity in mouse hippocampal neuronal HT22 cell lines. Furthermore, benzylpiperidine-linked 1,3-dimethylbenzimidazolinones were assessed for their ability to inhibit self-induced Aβ1–42 aggregation, although the tested compounds did not show significant activity under 50 µM in a thioflavin T-based fluorometric assay. nih.gov

Target Engagement and Activity in Cancer Cell Lines (e.g., A549, MCF-7)

The cytotoxic potential of compounds structurally related to this compound has been evaluated in several cancer cell lines, including the human lung carcinoma cell line A549 and the human breast adenocarcinoma cell line MCF-7.

A series of benzimidazole-piperazine hybrids demonstrated significant antiproliferative effects against A549 cells, with IC50 values in the range of 2.8–7.8 μM. researchgate.net One compound from this series showed balanced cytotoxicity against both A549 and MCF-7 cells with IC50 values of 5.4 μM and 4.2 μM, respectively. researchgate.net Mechanistic studies indicated that these compounds induce apoptosis through the cleavage of PARP-1 and activation of caspase-7. researchgate.net

Another study on a monobenzyltin compound revealed strong cytotoxicity against MCF-7 cells, with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov This effect was associated with an increase in lactate (B86563) dehydrogenase release and intracellular reactive oxygen species production, leading to apoptosis. nih.gov Furthermore, 5-benzylidene hydantoin (B18101) derivatives have been shown to inhibit the proliferation of A549 cells, with the most active compound inhibiting EGFR autophosphorylation and inducing DNA damage. nih.gov

Signaling Pathway Analysis in Relevant Cellular Models

Research into a novel indole (B1671886) derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), has provided specific insights into the signaling pathways modulated by the 1-(benzylsulfonyl)piperidine moiety. nih.gov This compound was found to suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. nih.gov LKD1214 acts by repressing the activity of Smoothened (SMO), a key component of the Hh pathway, by preventing its ciliary translocation. nih.gov Notably, this compound maintained its inhibitory activity against a drug-resistant SMO mutant. nih.gov

In Vivo Pre-clinical Pharmacological Evaluation in Animal Models

To understand the behavior of this compound derivatives within a whole organism, pre-clinical studies in animal models are essential.

Biodistribution Studies in Rodent Models for Target Accumulation

The biodistribution of a radiolabeled derivative, 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine (4-B-[125I]-IBSP), was investigated in rats to assess its accumulation in various organs. nih.gov Following intravenous administration, the distribution of the compound was measured at different time intervals. The results indicated that the highest absorbed radiation doses were in the brain, followed by the bone surface and red marrow. nih.gov Extrapolation of these findings to humans suggested that the brain would receive the highest effective absorbed dose. nih.gov These results point towards the potential of 4-B-[125I]-IBSP as a candidate for clinical studies, particularly in relation to lung malignancies. nih.gov

Target Occupancy and Efficacy Assessment in Disease Models (e.g., Transgenic Mice for Neurodegenerative Conditions, Tumor-Bearing Mice)

Research into derivatives of this compound has primarily centered on their potential as therapeutic agents for neurodegenerative conditions, with a key pharmacological target being acetylcholinesterase (AChE).

One of the most potent derivatives identified is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride . This compound has demonstrated significant inhibitory activity against AChE. researchgate.net In vivo studies in rat models have shown that administration of this derivative leads to a marked and significant increase in acetylcholine (ACh) levels in the cerebral cortex and hippocampus. researchgate.net This elevation of a key neurotransmitter, which is found to be deficient in conditions like Alzheimer's disease, suggests a direct engagement of the AChE target in a living organism and indicates potential efficacy for treating dementia. researchgate.net

While direct target occupancy studies for this specific derivative are not widely reported, the efficacy of acetylcholinesterase inhibitors in general has been evaluated in transgenic mouse models of Alzheimer's disease. For instance, in the Tg2576 mouse model, which overexpresses a mutant form of human amyloid precursor protein, administration of AChE inhibitors like donepezil (B133215) has been shown to ameliorate deficits in contextual memory. nih.gov These findings in a relevant disease model lend support to the therapeutic strategy of AChE inhibition, which is the primary mechanism of action for derivatives of this compound. nih.gov

The efficacy of these derivatives is linked to their ability to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov The N-benzylpiperidine moiety is crucial for this interaction. nih.gov

Table 1: In Vivo Efficacy of a this compound Derivative

| Compound | Animal Model | Key Finding | Reference |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Rat | Marked and significant increase in acetylcholine (ACh) content in the cerebral cortex and hippocampus. | researchgate.net |

In Vivo Stability and Metabolism Studies in Non-Human Organisms

The in vivo stability and metabolic fate of piperidine-based compounds are critical for their development as therapeutic agents. Studies on derivatives and analogs of this compound provide insights into their pharmacokinetic profiles.

The biodistribution of a structurally related radiolabeled compound, 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine , has been investigated in rats. nih.gov Following intravenous administration, the compound's distribution was measured across various organs. nih.gov These studies are essential for understanding how the compound is distributed throughout the body and which tissues may have higher exposure. nih.gov

The metabolism of N-benzylpiperidine derivatives has been studied, indicating that these compounds undergo metabolic transformations in the body. nih.gov Common metabolic pathways for piperidine-containing drugs include hydroxylation of the aromatic rings and N-dealkylation of the piperidine nitrogen, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov For instance, studies on the designer drug N-benzylpiperazine (BZP), which shares the N-benzylpiperidine core, revealed that it is metabolized via hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) moiety in both rat and human urine. nih.gov

Furthermore, research on other piperidine analogs has shown that metabolism can occur on the piperidine ring itself, leading to the formation of various oxidized metabolites. acs.org The stability of the sulfonyl group is also a consideration, with studies on aryl-sulfonyl fluorides indicating that substitutions on the benzyl (B1604629) ring can significantly increase their stability. nih.gov

Table 2: Biodistribution of a Radiolabeled this compound Analog in Rats

| Compound | Animal Model | Study Type | Key Observation | Reference |

|---|---|---|---|---|

| 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine | Rat | Biodistribution | Data on the percentage of injected dose per gram in various organs was obtained. | nih.gov |

Structure Activity Relationship Sar and Rational Design for 4 Benzyl 1 Benzylsulfonyl Piperidine Analogs

Systematic Exploration of Substitution Patterns on the Benzyl (B1604629) and Piperidine (B6355638) Moieties

The exploration of substitution patterns on the 4-benzyl and piperidine moieties of 4-benzyl-1-(benzylsulfonyl)piperidine analogs is a cornerstone of their development as pharmacologically active agents. Research has demonstrated that even minor alterations to these regions can lead to significant changes in binding affinity and selectivity for biological targets.

Systematic investigations into the 4-benzyl group have revealed that both the nature and position of substituents on the aromatic ring are critical. For instance, in the context of sigma (σ) receptor ligands, the introduction of halogen atoms, such as iodine, onto the benzyl ring of the N-benzylsulfonyl group has been shown to be a key determinant of affinity.

The piperidine ring, while often considered a core scaffold, also presents opportunities for modulation of activity. While direct substitutions on the piperidine ring of this compound are less commonly explored in available literature, general principles of piperidine SAR suggest that the introduction of small alkyl groups or polar functionalities could influence the compound's pharmacokinetic properties and target interactions. The conformational rigidity and basicity of the piperidine nitrogen are pivotal for its interaction with many receptors. researchgate.net

Impact of Benzylsulfonyl Moiety Modifications on Biological Activity and Selectivity

The N-benzylsulfonyl group is a critical component of the this compound scaffold, exerting a profound influence on the molecule's biological activity and selectivity. This moiety is not merely a placeholder but an active participant in molecular recognition at the target site. The sulfonamide linkage, for instance, can act as a hydrogen bond acceptor, a key interaction for anchoring the ligand within a binding pocket. nih.gov

Studies on related N-sulfonylpiperidines have shown that modifications to the aryl group of the sulfonyl moiety can dramatically alter potency and selectivity. For example, in a series of arylalkylsulfonyl piperidine-based derivatives, the nature of the substituent on the benzyl ring of the sulfonyl group was a key factor in determining affinity for σ₁ and σ₂ receptors. A notable finding was that a 3-iodobenzylsulfonyl group on the piperidine nitrogen of a 4-benzylpiperidine (B145979) core resulted in a compound with high affinity and a 96-fold selectivity for the σ₁ receptor over the σ₂ receptor. researchgate.net This highlights the sensitivity of the biological target to the electronic and steric properties of the N-sulfonyl substituent.

The length of the alkyl chain connecting the sulfonyl group to the aryl ring also plays a crucial role. It was observed that a methylene (B1212753) linker (as in a benzylsulfonyl group) was optimal for σ₁ receptor affinity compared to a direct connection (phenylsulfonyl) or a longer two-carbon chain. researchgate.net This suggests that the spatial orientation and distance of the aryl group relative to the piperidine core are finely tuned for optimal target engagement.

Piperidine Ring Substituent Effects on Pharmacological Profiles

The piperidine ring is a prevalent scaffold in medicinal chemistry due to its ability to be readily modified and its presence in numerous bioactive molecules. arizona.edu While specific data on the effects of substituents on the piperidine ring of this compound is limited in the public domain, general principles of piperidine SAR can be extrapolated.

The introduction of substituents on the piperidine ring can impact a compound's pharmacological profile in several ways:

Conformational Restriction: Substituents can lock the piperidine ring into a specific chair or boat conformation, which can be crucial for optimal interaction with a biological target.

Alteration of Basicity: The basicity of the piperidine nitrogen is a key determinant of its interaction with acidic residues in a receptor binding pocket. Substituents can modulate this basicity through inductive or steric effects.

Introduction of New Interaction Points: The addition of functional groups, such as hydroxyl or amino groups, can create new hydrogen bonding or ionic interactions with the target protein, potentially enhancing affinity and selectivity.

Modification of Physicochemical Properties: Substituents can alter the lipophilicity, solubility, and metabolic stability of the molecule, which in turn affects its pharmacokinetic profile.

For example, studies on other piperidine-containing compounds have shown that the placement of methyl groups on the piperidine ring can lead to significant changes in receptor affinity and selectivity. ijnrd.org

Correlation between Molecular Structure and Observed Pharmacological Potency

The pharmacological potency of this compound analogs is intricately linked to their three-dimensional structure and the specific chemical features of their constituent moieties. A clear correlation can be drawn from studies on their affinity for sigma (σ) receptors, which are implicated in a variety of central nervous system disorders.

A key study synthesized and evaluated a series of 4-benzyl-1-(arylalkylsulfonyl)piperidine derivatives for their binding affinity to σ₁ and σ₂ receptors. researchgate.net The results, summarized in the table below, demonstrate the profound impact of substitutions on the N-sulfonyl moiety.

| Compound ID | N-Sulfonyl Substituent | σ₁ Ki (nM) | σ₂ Ki (nM) | σ₁/σ₂ Selectivity |

| 1 | Benzylsulfonyl | 15.3 ± 1.1 | 185 ± 15 | 12.1 |

| 2 | 3-Iodobenzylsulfonyl | 0.96 ± 0.05 | 91.8 ± 8.1 | 95.6 |

| 3 | 4-Iodobenzylsulfonyl | 2.1 ± 0.2 | 112 ± 9 | 53.3 |

| 4 | 3-Chlorobenzylsulfonyl | 3.5 ± 0.3 | 150 ± 12 | 42.9 |

| 5 | 4-Chlorobenzylsulfonyl | 4.8 ± 0.4 | 165 ± 14 | 34.4 |

| Data is derived from a study on arylalkylsulfonyl piperidine derivatives and their affinity for sigma receptors. researchgate.net |

From this data, several structure-potency relationships can be elucidated:

Halogen Substitution: The introduction of a halogen, particularly iodine, on the benzyl ring of the N-benzylsulfonyl group significantly enhances σ₁ receptor affinity. The position of the halogen is also critical, with the 3-iodo substituent (Compound 2) providing the highest affinity and selectivity.

Electronic Effects: The electron-withdrawing nature of the halogen substituents likely plays a role in modulating the electronic properties of the sulfonyl group and its interaction with the receptor.

Steric Factors: The size and position of the substituent influence how the ligand fits into the binding pocket of the receptor. The superior activity of the 3-iodo analog suggests a specific favorable interaction in that region of the binding site.

These findings underscore the importance of a systematic approach to substitution to map the chemical space of the receptor and identify key interactions that drive potency and selectivity.

Analog Design and Development of Advanced 4 Benzyl 1 Benzylsulfonyl Piperidine Scaffolds

Bioisosteric Replacement Strategies for Improved Biological Performance

Bioisosteric replacement, a cornerstone of medicinal chemistry, involves substituting one functional group with another that retains similar physical and chemical properties, with the goal of enhancing a compound's biological performance. spirochem.comnih.gov This strategy is applied to modify a lead compound's pharmacokinetics, toxicity, or potency by generating new molecules with similar biological effects but different physicochemical profiles. spirochem.com For the 4-benzyl-1-(benzylsulfonyl)piperidine scaffold, several key positions are amenable to bioisosteric modifications to improve efficacy and target engagement.

The application of bioisosteres can range from simple functional group swaps to more complex ring substitutions. nih.gov For instance, replacing the sulfonyl moiety of the benzylsulfonyl group with a carboxamide or a reverse sulfonamide can alter hydrogen bonding capabilities, polarity, and metabolic stability. The benzyl (B1604629) groups themselves offer opportunities for modification; substituting the phenyl rings with various heterocycles (e.g., pyridine (B92270), thiophene) can modulate target interaction and solubility. nih.gov

In a related series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, researchers demonstrated that modifications to the "tail" portion of the molecule, which is analogous to the benzyl group in the core scaffold, significantly impacted inhibitory activity and selectivity against human carbonic anhydrase isoforms. nih.gov For example, introducing substituents like methyl or chloro groups on a benzylamino tail altered the inhibitory constants (Kᵢ) at the nanomolar level. nih.gov Similarly, in the development of monoamine releasing agents, modifications to the N-benzyl portion of piperidine (B6355638) derivatives were critical for tuning transporter selectivity. researchgate.net

A metabolite identification study on a related benzyloxy piperidine analog revealed that N-dealkylation was a primary metabolic liability, highlighting the importance of modifying the N-substituent (in this case, the benzylsulfonyl group) to enhance metabolic stability. nih.gov

The following table outlines potential bioisosteric replacements for the this compound scaffold.

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Sulfonyl (-SO₂-) | Carboxamide (-CONH-), Reverse Sulfonamide (-NHSO₂-) | Altered H-bonding, improved solubility, modified metabolic profile |

| N-Benzyl Group | N-Phenethyl, N-Benzoyl, N-Heteroarylmethyl | Modified lipophilicity, altered binding interactions, enhanced stability |

| 4-Benzyl Phenyl Ring | Pyridyl, Thienyl, Furyl, Cyclohexyl | Introduction of H-bond acceptors/donors, improved solubility, new intellectual property |

| Methylene (B1212753) Bridge (-CH₂-) | Ether (-O-), Thioether (-S-), Amine (-NH-) | Altered bond angles and flexibility, potential for new interactions |

Development of Radioligands for Molecular Imaging Applications (e.g., Radioiodination for SPECT/PET Imaging)

Molecular imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) rely on radiopharmaceuticals to visualize and quantify biological processes in vivo. nih.gov The this compound scaffold is a promising candidate for developing such radioligands due to its ability to be chemically modified for the incorporation of radioisotopes.

The development of a radioligand involves attaching a positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide to a vehicle molecule that targets a specific biological entity. nih.gov The benzylpiperidine core has proven effective in this regard. For example, N-(n-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide was successfully developed as a potential PET ligand for imaging sigma receptors and has shown high uptake in breast cancer models. nih.gov In preclinical studies with this compound, tumor-to-muscle and tumor-to-blood ratios were high, indicating effective targeting and clearance from non-target tissues. nih.gov

For the this compound scaffold, several radiolabeling strategies can be envisioned:

Radiofluorination: The introduction of Fluorine-18 (¹⁸F), a widely used PET isotope, onto one of the aromatic rings of the benzyl groups is a common and effective strategy. nih.govnih.gov

Radioiodination: The benzyl rings are also suitable for labeling with iodine isotopes, such as Iodine-123 for SPECT or Iodine-124 for PET imaging. nih.gov

Carbon-11 Labeling: If rapid synthesis is feasible, the methylene carbon of one of the benzyl groups or a methyl group on the piperidine ring could be labeled with Carbon-11.

The selection of the radionuclide and the labeling position is critical and depends on the biological target, the required imaging time, and the synthetic feasibility.

| Isotope | Imaging Modality | Physical Half-Life | Potential Labeling Position on Scaffold |

| Fluorine-18 (¹⁸F) | PET | 109.8 minutes | Aromatic ring of either benzyl group |

| Carbon-11 (¹¹C) | PET | 20.4 minutes | Methylene carbon of benzyl groups, or as a N-methylsulfonyl group |

| Iodine-123 (¹²³I) | SPECT | 13.2 hours | Aromatic ring of either benzyl group |

| Iodine-124 (¹²⁴I) | PET | 4.2 days | Aromatic ring of either benzyl group |

| Copper-64 (⁶⁴Cu) | PET / Radiotherapy | 12.7 hours | Attached via a chelator conjugated to the scaffold |

Design of Conformationally Restricted Analogs to Probe Binding Conformations

The flexibility of the piperidine ring and the rotatable bonds of the benzyl and benzylsulfonyl groups mean that the this compound molecule can adopt numerous conformations. Designing conformationally restricted analogs, where this flexibility is reduced, is a powerful strategy to lock the molecule into its bioactive conformation, potentially increasing potency and selectivity while reducing off-target effects.

One successful approach in a related class of compounds involved the development of small, conformationally restricted piperidine N-arylsulfonamides as gamma-secretase inhibitors. nih.gov By constraining the molecule, researchers were able to improve properties such as metabolic stability against cytochrome P450 enzymes. nih.gov The synthesis of piperidine nucleosides as conformationally restricted mimics has also been reported, where the piperidine core was considered an appropriate scaffold for constructing preorganized analogs. mdpi.com

Strategies to restrict the conformation of the this compound scaffold include:

Bridging: Introducing an aliphatic bridge between the piperidine nitrogen and the C4-position to create a bicyclic system, thereby locking the piperidine ring's chair conformation.

Spirocyclization: Fusing a second ring system at the C4-position of the piperidine to restrict the orientation of the benzyl group.

Substitution: Placing bulky substituents on the aromatic rings or on the piperidine ring can create steric hindrance that limits free rotation around key single bonds.

| Restriction Strategy | Structural Modification | Anticipated Outcome |

| Bicyclic Fusion | Ethylene or propylene (B89431) bridge between N1 and C4 | Locked piperidine conformation, fixed spatial orientation of substituents |

| Spirocyclization | Fusing a cyclobutane (B1203170) or cyclopentane (B165970) ring at C4 | Restricted orientation of the benzyl group relative to the piperidine core |

| Steric Hindrance | Introduction of ortho-substituents on benzyl rings | Reduced rotational freedom around the Ar-CH₂ bond |

| Ring Saturation | Hydrogenation of a benzyl ring to a cyclohexyl ring | Removal of planarity, introduction of new conformational isomers |

Synthesis of Hybrid Molecules Incorporating the this compound Core

Hybrid molecule design involves covalently linking two or more distinct pharmacophores to create a single chemical entity with a potentially synergistic or multi-target profile. The this compound scaffold serves as an excellent anchor for the synthesis of such hybrids, leveraging its established binding characteristics while introducing new functionalities.

Research into novel acetylcholinesterase (AChE) inhibitors provides a compelling example of this approach. A highly potent inhibitor, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine, was synthesized. nih.gov This molecule is a hybrid that combines a 1-benzylpiperidine (B1218667) core with a more complex side chain containing a benzylsulfonyl benzoyl moiety, demonstrating that the benzylpiperidine scaffold can be effectively extended to interact with multiple subsites of an enzyme active site. nih.gov

Another synthetic strategy that can be adapted for hybrid design is seen in the preparation of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. nih.gov In this work, a piperidine core was functionalized at the C4-position with a carboxamide linker, which was then coupled to various substituted benzylamines and piperazines to create a library of diverse molecules. nih.gov A similar strategy could be applied to the this compound core, using the C4-benzyl group as a point of attachment for other pharmacophores through appropriate linkers.

The synthesis of such hybrid molecules often relies on robust coupling reactions. For instance, the Suzuki protocol has been used for the efficient construction of 4-benzyl piperidines, a method that tolerates a wide variation in reaction partners and allows for the concise formation of diverse building blocks. organic-chemistry.org

| Core Scaffold | Linker | Example Second Pharmacophore | Potential Therapeutic Target |

| This compound | Amide, Ester, Ether | Tacrine analog | Acetylcholinesterase (Alzheimer's Disease) |

| This compound | Alkyl chain | Carboxylic acid | Fatty acid amide hydrolase (FAAH) inhibitor |

| This compound | Triazole (via click chemistry) | Ibuprofen analog | Dual-target anti-inflammatory agent |

| This compound | Direct bond (biaryl) | Catechol moiety | Dopamine (B1211576) receptor modulator |

Advanced Research Applications and Methodological Contributions of 4 Benzyl 1 Benzylsulfonyl Piperidine

Application as a Chemical Probe for Interrogating Specific Biological Pathways

Currently, there is a lack of specific research detailing the use of 4-benzyl-1-(benzylsulfonyl)piperidine as a chemical probe to investigate biological pathways. While derivatives containing the 1-(benzylsulfonyl)piperidine moiety have been investigated in other contexts, such as inhibitors of the Hedgehog signaling pathway, this specific compound has not been highlighted for its utility in probing biological systems. For instance, a novel indole (B1671886) derivative incorporating a 1-(benzylsulfonyl)piperidine structure, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress Hedgehog signaling. nih.gov However, this does not provide direct evidence of this compound itself acting as a chemical probe.

Development as a Radiotracer for Pre-clinical Imaging in Disease Models (e.g., Breast Tumor Imaging)

There is no available scientific literature to suggest that this compound has been developed or utilized as a radiotracer for pre-clinical imaging, including for breast tumor imaging. Research in the field of radiotracers for breast cancer imaging has explored other piperidine-containing molecules. For example, N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been investigated as a potential ligand for PET imaging of breast cancer. nih.gov This compound, however, is structurally distinct from this compound.

Contributions to Novel Synthetic Methodologies Utilizing the Piperidine (B6355638) Scaffold

The piperidine scaffold is a crucial component in the synthesis of many biologically active compounds, and various synthetic methodologies have been developed for its modification. researchgate.netresearchgate.net Research has been conducted on the synthesis of various 4-arylpiperidines from 1-benzyl-4-piperidone, utilizing methods like the Shapiro reaction and cross-coupling reactions. researchgate.net Additionally, novel methods for synthesizing N-benzyl-4-formyl-piperidine, a key intermediate for other compounds, have been developed. researchgate.netresearchgate.net However, there is no specific mention in the available literature of this compound being a key component or product in these novel synthetic methodologies. The focus has been on the broader class of N-benzylpiperidine derivatives and related structures. uj.edu.plnih.govresearchgate.net

Future Research Directions and Translational Perspectives for 4 Benzyl 1 Benzylsulfonyl Piperidine Pre Clinical Scope

Identification of Novel Pre-clinical Therapeutic Indications Based on Mechanistic Insights

The parent molecule, 4-benzylpiperidine (B145979), is known to act as a monoamine releasing agent, showing selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin (B10506). wikipedia.org It also exhibits weak monoamine oxidase inhibitor (MAOI) activity. wikipedia.org The addition of the benzylsulfonyl group at the nitrogen position of the piperidine (B6355638) ring would significantly alter its physicochemical and pharmacological properties. This modification could lead to novel therapeutic applications.

Future research should focus on elucidating the mechanism of action of 4-benzyl-1-(benzylsulfonyl)piperidine. Initial studies could investigate its binding profile across a wide range of receptors, transporters, and enzymes, particularly those related to neurotransmission. Based on the known activities of related structures, potential therapeutic areas to explore include:

Neurodegenerative Diseases: Derivatives of 4-benzylpiperidine have been investigated for their potential in treating conditions like psychosis and preventing brain damage through NMDA receptor antagonism. wikipedia.org Investigating whether this compound or its analogs modulate targets relevant to Alzheimer's or Parkinson's disease would be a logical step. researchgate.net

Oncology: The N-benzyl piperidine motif is found in various anticancer agents. nih.gov Some N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown antiproliferative activity by modulating mTORC1 and autophagy pathways. nih.gov Screening this compound for activity against various cancer cell lines, particularly those where monoamine pathways or related signaling cascades are implicated, could reveal novel anticancer properties.

Enzyme Inhibition: Piperidine derivatives have been successfully developed as inhibitors for various enzymes, such as steroid-5alpha-reductase. nih.gov The benzylsulfonyl group can engage in specific interactions with enzyme active sites, suggesting that this compound could be screened against a panel of enzymes to identify potential inhibitory activity.